4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline
Description
Properties
Molecular Formula |
C27H20N2O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H20N2O/c1-3-9-22(10-4-1)29(23-11-5-2-6-12-23)24-18-15-21(16-19-24)17-20-27-28-25-13-7-8-14-26(25)30-27/h1-20H/b20-17+ |
InChI Key |
XICSCIQWKDOMJX-LVZFUZTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Diphenylamino)benzaldehyde
- Reagents & Conditions:
- Phosphorus oxychloride (POCl3) is slowly added to dimethylformamide (DMF) at 0 °C.
- Triphenylamine is then introduced into this mixture.
- The reaction mixture is refluxed for 10 hours.
- Workup:
- After reflux, dichloromethane (CH2Cl2) is removed.
- The residue is poured into water, precipitating the aldehyde.
- The yellow solid is collected by suction filtration and recrystallized from ethanol.
- Yield & Characterization:
Synthesis of BVDP via Condensation
- Reagents & Conditions:
- A suspension of potassium tert-butoxide (t-BuOK) is prepared in tetrahydrofuran (THF) at 0 °C.
- 2-Methylbenzoxazole is added dropwise to the t-BuOK suspension and stirred for 30 minutes at 0 °C.
- A THF solution of 4-(diphenylamino)benzaldehyde is then added slowly at 0 °C.
- The mixture is stirred for 1 hour at 0 °C.
- Workup:
- The reaction mixture is poured into water.
- The yellow solid product is collected by filtration.
- Purification is performed by column chromatography on silica gel using a dichloromethane/petroleum ether mixture (5:1 v/v).
- Yield & Characterization:
- Yield: 86%
- Elemental analysis consistent with the calculated formula C27H20N2O.
- ^1H NMR (400 MHz, CDCl3) shows vinyl protons with coupling constants (~16 Hz) indicative of E-configuration, aromatic protons consistent with diphenylaniline and benzoxazole moieties.
- The product is obtained as a yellow powder.
Reaction Mechanism Insights
- The reaction proceeds via a base-catalyzed Knoevenagel-type condensation.
- The strong base (t-BuOK) deprotonates the methyl group adjacent to the benzoxazole nitrogen, generating a nucleophilic carbanion.
- This carbanion attacks the aldehyde carbon of 4-(diphenylamino)benzaldehyde, followed by elimination of water to form the vinyl linkage.
- The stereochemistry is predominantly E due to thermodynamic stability, confirmed by ^1H NMR coupling constants (~16 Hz).
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| 4-(Diphenylamino)benzaldehyde synthesis | POCl3 + DMF, then triphenylamine reflux | 0 °C to reflux | 10 h | 95 | High purity aldehyde, confirmed by NMR |
| BVDP condensation | t-BuOK + THF, 2-methylbenzoxazole + aldehyde | 0 °C | 1.5 h total | 86 | E-isomer formed, purified by chromatography |
Additional Research Findings
- The synthetic route is reproducible and scalable.
- The reaction tolerates mild conditions and avoids harsh reagents.
- The final product exhibits good crystallinity and purity, suitable for further application in optoelectronic device fabrication.
- Alternative bases or solvents have been tested but t-BuOK in THF at low temperature provides optimal yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
(E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile
- Structure : Replaces benzoxazole with benzo[c][1,2,5]thiadiazole.
- Properties : Exhibits NIR emission (λem ≈ 750 nm) due to stronger electron-withdrawing effects of the thiadiazole group. Used in OLEDs for deep-red/NIR applications.
- Comparison: The thiadiazole moiety lowers the LUMO energy compared to benzoxazole, red-shifting emission but reducing fluorescence quantum yield (ΦF) due to increased non-radiative decay.
4,7-Di(4-(4-octylthiophen-2-yl)-N,N-diphenylaniline)-benzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) (TTB)
- Structure: Bis-thiadiazole core with dual N,N-diphenylaniline donors.
- Properties: NIR-II fluorescence (λem = 1000–1300 nm) for noninvasive imaging.
- Comparison : Extended conjugation in TTB enables deeper tissue penetration but requires bulky substituents (e.g., octylthiophen) for solubility, complicating synthesis.
Radiofluorinated Benzoxazole Derivatives (e.g., [(18)F]24)
VEGFR-2 Inhibitors (e.g., 8b–8j)
- Structure : Benzoxazole-thioacetamido-benzamide derivatives (e.g., 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide (8b)).
- Properties : Anti-angiogenic activity (IC50 = 0.8–3.2 μM against VEGFR-2).
Fluorescence Probes with Heterocyclic Cores
(E)-4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-diphenylaniline (BVD)
- Structure : Benzoxazole replaced with benzimidazole.
- Properties : Far-red emission (λem = 605 nm) with a large Stokes shift (105 nm), used for intracellular pH sensing.
- Comparison : The benzoxazole analog likely exhibits blue-shifted emission due to oxygen’s higher electronegativity vs. benzimidazole’s nitrogen, altering ICT efficiency.
Mechanistic Insights and Theoretical Studies
- Electronic Structure : Density functional theory (DFT) calculations (e.g., PBE/def-2-TZVP) suggest that substituents on benzoxazole (e.g., chloro, methyl) modulate HOMO-LUMO gaps, impacting absorption/emission profiles.
- Solvent Effects : Continuum solvation models (e.g., COSMO) predict redshifted emission in polar solvents due to stabilized excited states.
- Synthetic Challenges : Palladium catalysts (e.g., Pd(PPh3)4) are critical for vinyl bond formation, but bromo/iodo precursors may require rigorous purification.
Biological Activity
4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, along with relevant case studies and data tables.
The synthesis of 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline involves several steps:
- Formation of Benzoxazole Ring : The reaction begins with 2-aminophenol and benzaldehyde derivatives under acidic conditions.
- Wittig Reaction : This introduces the vinyl group.
- Coupling : The final step involves coupling with N,N-diphenylaniline.
The typical reaction conditions include solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H20N2O |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-diphenylaniline |
| InChI | InChI=1S/C27H20N2O/c1-3... |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)... |
Antimicrobial Activity
Research indicates that compounds similar to 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes, leading to cell death.
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazole derivatives, including our compound of interest. For instance, a study on related compounds showed IC50 values ranging from 0.09 to 157.4 µM across various breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3), indicating promising anticancer activity . The mechanism may involve the generation of reactive oxygen species (ROS), which contribute to apoptosis in cancer cells .
Case Studies
Case Study 1: Antioxidant Activity
In a comparative study, compounds structurally related to 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline were evaluated for antioxidant activity using DPPH and FRAP assays. The results indicated that some derivatives exhibited IC50 values comparable to ascorbic acid, suggesting strong antioxidant properties .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study on non-cancerous 3T3 fibroblast cell lines revealed that certain active compounds derived from similar structures were non-toxic up to concentrations of 250 µg/mL, indicating a favorable safety profile for potential therapeutic applications .
The biological activity of 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial : Disruption of cell membranes and inhibition of metabolic pathways.
- Anticancer : Induction of apoptosis through ROS generation and interference with cell cycle regulation.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline?
Methodological Answer: The compound can be synthesized via a condensation reaction between N,N-diphenylaniline derivatives and functionalized benzoxazole precursors. Key steps include:
- Reagent selection : Use aniline derivatives (e.g., 3-nitroaniline) and benzoxazole intermediates in refluxing methanol or ethanol under acidic conditions (e.g., acetyl chloride) .
- Purification : Recrystallization with methanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine multiple analytical techniques:
- NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzoxazole and diphenylaniline moieties) and vinyl proton coupling patterns (J ≈ 16 Hz for trans-configuration) .
- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>98%) and detect byproducts .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 82.3%, H: 4.9%, N: 6.7%) .
Q. What protocols ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., weighing) and avoid prolonged exposure to UV light .
- Stability assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can researchers evaluate the compound’s in vitro biological activity?
Methodological Answer:
- Cell-based assays : Use murine macrophage (RAW 264.7) or human fibroblast (HFF-1) lines to test anti-inflammatory activity (e.g., IL-6 suppression via ELISA) .
- Dose-response curves : Apply concentrations from 1 nM to 100 µM and calculate IC50 values .
- Cytotoxicity : Pair activity assays with MTT or LDH release tests to rule out nonspecific toxicity .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s photophysical properties?
Methodological Answer:
- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in DMSO or THF (λabs ≈ 350 nm; λem ≈ 450 nm) .
- Quantum yield calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate) .
- Solvatochromism studies : Test polarity-dependent shifts in solvents (hexane to DMSO) to infer intramolecular charge transfer .
Q. How can environmental fate studies be designed for this compound?
Methodological Answer: Adopt a tiered approach:
- Lab-scale persistence tests : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ > 290 nm) to estimate half-lives .
- Biotic degradation : Use OECD 301D respirometry with activated sludge to assess microbial mineralization .
- Modeling : Apply EPI Suite or QSAR to predict bioaccumulation (log Kow) and ecotoxicity (e.g., LC50 for Daphnia magna) .
Q. What mechanistic insights can be gained from studying its degradation pathways?
Methodological Answer:
- LC-HRMS : Identify transformation products (e.g., hydroxylated or cleaved derivatives) via high-resolution mass spectrometry .
- Radical trapping : Add scavengers (e.g., tert-butanol for •OH) during photolysis to infer reaction mechanisms .
- Computational modeling : Use Gaussian or ORCA to simulate transition states and activation energies for proposed pathways .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity)?
Methodological Answer:
- Replicate studies : Use ≥3 biological replicates and blinded assays to minimize bias .
- Inter-lab validation : Share samples with collaborating labs to confirm reproducibility .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., diphenylaniline derivatives) to identify trends .
Q. What advanced material science applications are feasible for this compound?
Methodological Answer:
- OLED fabrication : Test as an emissive layer in multilayer devices (ITO/PEDOT:PSS/compound/TPBi/LiF/Al) .
- Conductivity studies : Measure charge carrier mobility via space-charge-limited current (SCLC) in thin films .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >250°C) for high-temperature applications .
Q. What safety protocols are critical for handling this compound in research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
